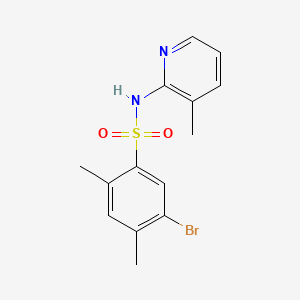![molecular formula C22H16N4O3S2 B13377683 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13377683.png)
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound that features a benzimidazole moiety, a furan ring, and a thiazolidinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(1H-benzimidazol-2-ylsulfanyl)-2-furaldehyde with 4-methoxyaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under reflux conditions to yield the final thiazolidinone product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole moiety.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The furan and benzimidazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications, particularly in the treatment of infections and possibly as an anticancer agent due to its ability to interfere with cellular processes.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用机制
The mechanism of action of 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, potentially interfering with replication and transcription processes. The thiazolidinone ring may interact with enzymes, inhibiting their activity and leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
5-(1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde: Shares the benzimidazole and furan moieties but lacks the thiazolidinone ring.
1H-benzimidazole-2-yl hydrazones: These compounds have similar benzimidazole cores and are known for their antiparasitic and antioxidant activities.
Uniqueness
What sets 5-{[5-(1H-benzimidazol-2-ylsulfanyl)-2-furyl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one apart is its combination of three distinct moieties: benzimidazole, furan, and thiazolidinone
属性
分子式 |
C22H16N4O3S2 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16N4O3S2/c1-28-14-8-6-13(7-9-14)23-21-26-20(27)18(30-21)12-15-10-11-19(29-15)31-22-24-16-4-2-3-5-17(16)25-22/h2-12H,1H3,(H,24,25)(H,23,26,27)/b18-12- |
InChI 键 |
JCUQFBSGJBJVSM-PDGQHHTCSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2 |
规范 SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Tert-butyl-6-({[2-({3-tert-butyl-2-hydroxy-5-nitrobenzylidene}amino)-1,2-diphenylethyl]imino}methyl)-4-nitrophenol](/img/structure/B13377601.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B13377602.png)
![N-(2-bromophenyl)-N'-[(5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,6-dihydro-3(2H)-pyridinylidene)methyl]urea](/img/structure/B13377605.png)

![2-amino-3-(phenyldiazenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B13377613.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13377619.png)
![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B13377620.png)
![5-Benzyl-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13377622.png)

![N'-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[(3-bromophenyl)methylsulfanyl]acetohydrazide](/img/structure/B13377639.png)
![6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B13377650.png)
![(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(7-ethyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13377664.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-oxo-4-(2-phenylethyl)-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B13377671.png)
![ethyl (5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13377673.png)
